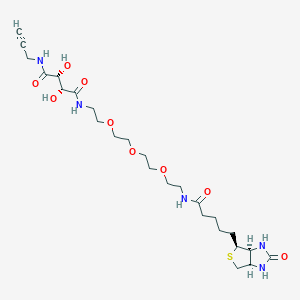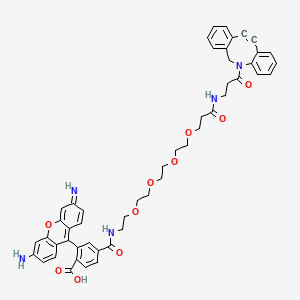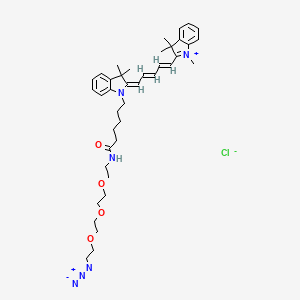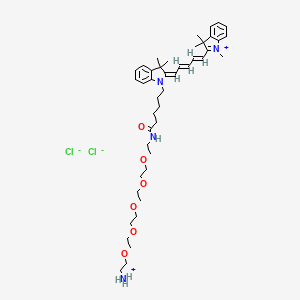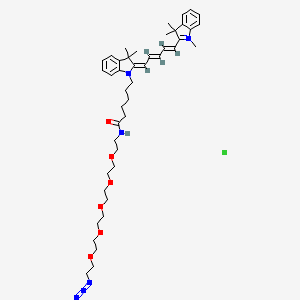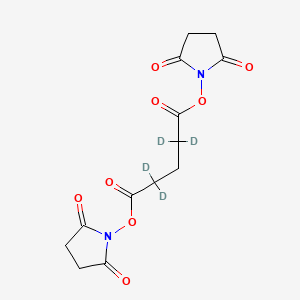
DSG-d4 Deuterated Crosslinker
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DSG-d4 Deuterated Crosslinker, or Bis[Succinimidyl] 2,2,4,4-glutarate-d4, is a cell membrane permeable, protein crosslinker containing four deuterium atoms to provide a four dalton shift by mass spec analysis.
Applications De Recherche Scientifique
Probing Conformational Changes in Protein Complexes
DSG-d4, as a deuterated crosslinker, plays a crucial role in probing conformational changes in protein complexes. A study demonstrated the use of deuterated and nondeuterated bis(sulfosuccinimidyl)suberate cross-linking reagents (like BS3 and DSG-d4) to investigate interactions within protein assemblies, particularly in response to stimuli such as ligand binding or post-translational modifications. The labeled crosslinkers facilitate quantitative analysis of these interactions through mass spectrometry (Schmidt & Robinson, 2014).
Improved Cross-Linking/Mass Spectrometry Studies
The use of isotope-labeled, MS-cleavable cross-linkers like DSG-d4 enhances the efficiency and accuracy of structural proteomics studies. For instance, the synthesis of a deuterated version of the DSBU cross-linker, combining isotope labeling with MS-cleavability, resulted in higher identification numbers of cross-links, particularly in complex protein mixtures (Ihling et al., 2020).
Characterizing DNA and RNA-Protein Interactions
In the field of molecular biology, DSG-d4 aids in the study of DNA and RNA interactions with proteins. Techniques such as photocrosslinking, where crosslinkers like DSG-d4 facilitate the formation of covalent bonds between nucleic acids and proteins, have been instrumental in understanding these interactions in detail. This approach is critical for unraveling the complexities of genetic material regulation and protein synthesis (Liu et al., 1996).
Enhancing Protein Structural Analysis
Mass spectrometry-based proteomics heavily relies on crosslinkers like DSG-d4 to analyze protein structures. Such crosslinkers help in identifying interaction sites within proteins or between protein complexes, providing insights into their structure and function. This method is particularly useful when combined with other high-resolution techniques like NMR and X-ray crystallography (Artigues et al., 2016).
Tissue Engineering and Biocompatibility Studies
In tissue engineering, crosslinkers like DSG-d4 are used to study the biocompatibility and regenerative capacity of materials. For example, crosslinked dermal sheep collagen studies highlighted how different crosslinkers can influence tissue regeneration and biocompatibility, which is pivotal in developing new biomaterials for medical applications (van Wachem et al., 1994).
Propriétés
Formule moléculaire |
C13H10D4N2O8 |
|---|---|
Poids moléculaire |
330.29 |
Nom IUPAC |
bis(2,5-dioxopyrrolidin-1-yl) 2,2,4,4-tetradeuteriopentanedioate |
InChI |
InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2/i2D2,3D2 |
Clé InChI |
LNQHREYHFRFJAU-RRVWJQJTSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DSG-d4 Deuterated Crosslinker |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




